N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
Overview
Description
N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-oxo-4-phenylpyrrolidine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted hydrazones.
Scientific Research Applications
N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It may also inhibit enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide .
Uniqueness
N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and hydroxy groups on the phenyl ring, which contribute to its distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications further distinguish it from similar compounds .
Properties
IUPAC Name |
N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-2-27-16-10-6-9-14(18(16)24)11-22-23-20(26)17-15(12-21-19(17)25)13-7-4-3-5-8-13/h3-11,15,17,24H,2,12H2,1H3,(H,21,25)(H,23,26)/b22-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJJDDSZSEJQC-JJFYIABZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2C(CNC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N\NC(=O)C2C(CNC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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